N-phenyl-2-(phenylthio)propanamide
Description
N-Phenyl-2-(phenylthio)propanamide is a thioether-containing propanamide derivative characterized by a phenyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the β-carbon of the propanamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-thioamide derivatives and halogenated acrylamides. Key synthetic routes involve nucleophilic substitution reactions using α-bromoamides and thiophenol derivatives, often mediated by silver salts (e.g., AgSCF₃) or Lewis acids like AgOTf . For example, enantioselective synthesis of its trifluoromethylthio analog achieved 87% yield but low enantiomeric excess (11%), highlighting challenges in stereochemical control .
Properties
IUPAC Name |
N-phenyl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTLMINJXFFKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the Thio Group
Analysis : The substitution of -SPh with -SCF₃ introduces strong electron-withdrawing properties, altering reactivity in subsequent transformations. However, stereochemical control remains a challenge in both cases . Bulky substituents (e.g., CF₃/CN in ) may hinder rotational freedom but enhance binding specificity in therapeutic contexts .
Backbone Modifications: Propanamide vs. Acetamide
Analysis : Propanamide derivatives (C3 backbone) exhibit greater synthetic flexibility, enabling β-substitution for diverse functionalization. Acetamide analogs (C2) show lower yields due to steric constraints during nucleophilic substitution .
Nitrogen Substituent Variations
Analysis : Bulky N-substituents (e.g., 1′-phenylethyl) introduce chirality but complicate purification, whereas electron-donating groups (e.g., -NH₂) enhance reactivity in follow-up reactions .
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